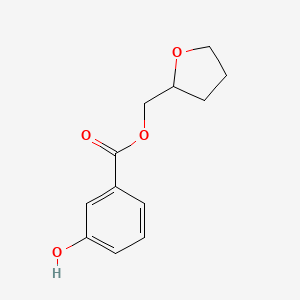
Tetrahydro-2-furanylmethyl 3-hydroxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2-furanylmethyl 3-hydroxybenzoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring and a hydroxybenzoate moiety, making it a versatile molecule in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-furanylmethyl 3-hydroxybenzoate typically involves the esterification of 3-hydroxybenzoic acid with tetrahydro-2-furanylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-2-furanylmethyl 3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid derivatives.
Reduction: Formation of tetrahydro-2-furanylmethyl alcohol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2-furanylmethyl 3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of Tetrahydro-2-furanylmethyl 3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxybenzoate moiety can act as a ligand for various enzymes, modulating their activity. Additionally, the tetrahydrofuran ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxybenzoate: Similar structure but lacks the tetrahydrofuran ring.
Ethyl 3-hydroxybenzoate: Similar structure with an ethyl group instead of the tetrahydrofuran ring.
Tetrahydro-2-furanylmethyl benzoate: Similar structure but lacks the hydroxy group on the benzoate moiety.
Uniqueness
Tetrahydro-2-furanylmethyl 3-hydroxybenzoate is unique due to the presence of both the tetrahydrofuran ring and the hydroxybenzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
oxolan-2-ylmethyl 3-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-10-4-1-3-9(7-10)12(14)16-8-11-5-2-6-15-11/h1,3-4,7,11,13H,2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYQVZUFFQIUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((4-chlorophenyl)sulfonyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2975283.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2975284.png)
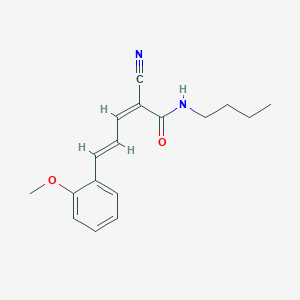

![tert-butyl N-{[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methyl}carbamate](/img/structure/B2975288.png)
![2-{4-[CYANO(4-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(4-METHOXYPHENYL)ACETONITRILE](/img/structure/B2975291.png)
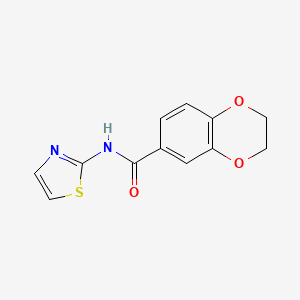
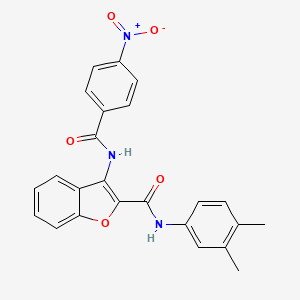
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2975298.png)
![N-(butan-2-yl)-N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2975301.png)
![1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one](/img/structure/B2975302.png)

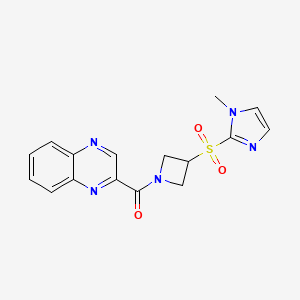
![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2975305.png)
